5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
The compound 5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione belongs to the thiobarbituric acid derivative family, characterized by a six-membered diazinane ring with sulfur and oxygen substituents. Fluorine’s electronegativity enhances hydrogen-bonding capacity and metabolic stability, making this compound distinct from non-fluorinated analogs .
Properties
IUPAC Name |
5-[(3-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O2S/c12-6-2-1-3-7(4-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKFNBZRSISGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of a fluorophenylamine with a diazinane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the fluorophenyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that 5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione exhibits potent anticancer activity. In vitro evaluations have shown that the compound inhibits the growth of various cancer cell lines. For instance:
- Cell Line Testing : The compound was tested against a panel of human tumor cells, revealing an average growth inhibition rate of approximately 50% at concentrations around 15 μM .
- Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis in cancer cells, likely through the modulation of key signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 10 μg/mL for certain strains, suggesting strong potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the diazinane ring have been systematically studied to enhance its efficacy and reduce toxicity.
| Substituent | Activity | Notes |
|---|---|---|
| Fluorine | Increased potency against cancer cells | Enhances lipophilicity and cellular uptake |
| Amino group | Critical for biological activity | Essential for interaction with target proteins |
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods involving condensation reactions between thioketones and amines.
Synthetic Route Overview
- Starting Materials : Thioketone derivatives and appropriate amines.
- Reaction Conditions : Typically carried out under reflux conditions with solvents such as ethanol or acetic acid.
- Purification : The product is usually purified by recrystallization or chromatography.
Case Study 1: Anticancer Activity Assessment
A recent study conducted by the National Cancer Institute (NCI) assessed the anticancer potential of this compound through a single-dose assay across multiple cancer cell lines. The findings indicated that the compound effectively inhibited cell growth in several types of cancer, including breast and lung cancers .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of this compound against resistant bacterial strains. The results showed promising activity, particularly against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The fluorophenyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural analogs based on substituents and their implications:
Physicochemical Properties
- Solubility: The 3-fluorophenyl analog’s solubility in polar solvents is moderate due to fluorine’s electronegativity. In contrast, methoxy-substituted analogs (e.g., 2,4,5-trimethoxybenzylidene derivative) exhibit higher aqueous solubility . Thiamylal, with aliphatic substituents, is soluble in chloroform and ethanol, reflecting its nonpolar character .
- Planarity and Crystallinity: The 3-fluorophenylamino group introduces slight non-planarity compared to the fully planar 2,4,5-trimethoxybenzylidene analog (dihedral angle: 1.41° between aromatic and diazinane rings) . Bromophenyl and nitrophenyl substituents (e.g., ) may induce stronger π-π stacking interactions due to electron-deficient aromatic systems.
Biological Activity
5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with significant potential in biological applications. This compound features a unique chemical structure that includes a fluorinated phenyl group and a diazinane core, which may contribute to its biological activity.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₃FN₂O₃S
- Molecular Weight : 354.37 g/mol
- CAS Number : 6312-53-4
Biological Activity
The biological activity of this compound has been the subject of various studies, focusing on its potential therapeutic effects, particularly in cancer treatment and enzyme inhibition.
Anticancer Activity
Recent research has indicated that derivatives of compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer cell proliferation. For example, they may act as inhibitors of SIRT1, a protein deacetylase implicated in cancer progression .
- Efficacy : In vitro studies have shown that certain analogs significantly reduce the viability of cancer cells. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes:
- Tyrosinase Inhibition : Analogous compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production. This inhibition could be beneficial for treating hyperpigmentation disorders .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Study on Tyrosinase Inhibition :
- Anticancer Studies :
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
